molecular formula C12H17NO2S B13997601 4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine CAS No. 6631-81-8

4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine

Cat. No.: B13997601
CAS No.: 6631-81-8
M. Wt: 239.34 g/mol
InChI Key: YRPQCDHPXRDKEF-UHFFFAOYSA-N
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Description

4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine is an organic compound that features a morpholine ring substituted with a methoxyphenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine typically involves the reaction of morpholine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Corresponding reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methoxyphenyl)sulfanyl]methyl}aniline
  • 4-{[(4-Morpholinylmethyl)sulfanyl]methyl}morpholine

Uniqueness

4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine is unique due to the presence of both a morpholine ring and a methoxyphenyl sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

6631-81-8

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

4-[(4-methoxyphenyl)sulfanylmethyl]morpholine

InChI

InChI=1S/C12H17NO2S/c1-14-11-2-4-12(5-3-11)16-10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3

InChI Key

YRPQCDHPXRDKEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCN2CCOCC2

Origin of Product

United States

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